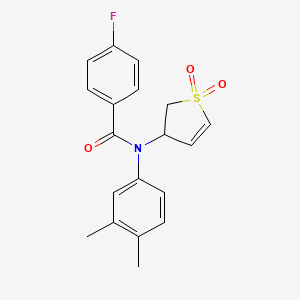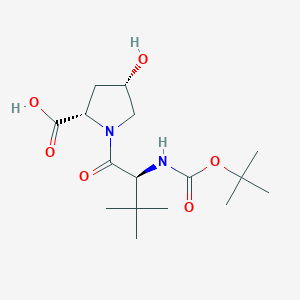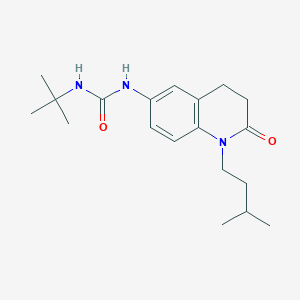
1-(Tert-butyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the type of bonds (covalent, ionic, etc.), the geometry of the molecule, and any notable structural features.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the type of reactions it undergoes, the products formed, and the conditions required for the reactions.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, color, odor, and reactivity.Scientific Research Applications
Transient Receptor Potential Vanilloid-1 (TRPV1) Receptor Antagonism
A related compound, 1-((R)-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317), was identified as a novel, stereoselective, competitive antagonist that potently blocks TRPV1 receptor-mediated changes in intracellular calcium concentrations. This research highlights the potential of urea derivatives in modulating TRPV1 receptors, which are critical for pain and temperature sensation (Bianchi et al., 2007).
Urease and Dehydrogenase Activity Inhibition in Soil
Research on quinoid and phenolic compounds, including 4,6-di-tert.butyl-o-benzoquinone, demonstrated their ability to inhibit mineralization of urea N by reducing urease activity and/or nitrification in soils. This suggests the potential agricultural applications of similar compounds in managing nitrogen release in soil (Mishra et al., 1980).
FLT3 Inhibition in Drug-Resistant Cancer
1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea derivatives were found to overcome drug resistance mutations in FLT3, suggesting their potential in developing cancer treatments, especially for drug-resistant forms of cancer such as acute myeloid leukemia (Zhang et al., 2020).
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline drug, was developed as an affordable antimalarial. This highlights the application of tert-butyl and urea derivatives in creating effective treatments against Plasmodium falciparum, providing a new direction for antimalarial drug development (O’Neill et al., 2009).
Tetrahydroisoquinoline Alkaloids Synthesis
The synthesis of tetrahydroisoquinolines through diastereoselective alkylation highlights the versatility of tetrahydroisoquinoline and urea derivatives in synthesizing complex alkaloids, which have various pharmacological applications (Huber & Seebach, 1987).
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on the potential future applications or research directions for the compound based on its properties and current uses.
I hope this general approach helps you in your analysis. If you have specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
1-tert-butyl-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-13(2)10-11-22-16-8-7-15(12-14(16)6-9-17(22)23)20-18(24)21-19(3,4)5/h7-8,12-13H,6,9-11H2,1-5H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFCDHRCDRYLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

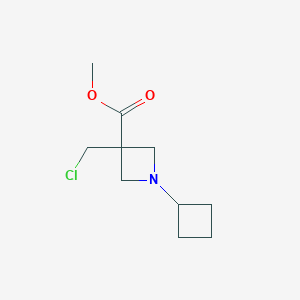
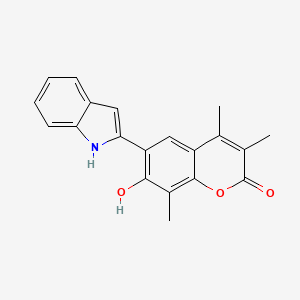
![7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol](/img/structure/B2533784.png)
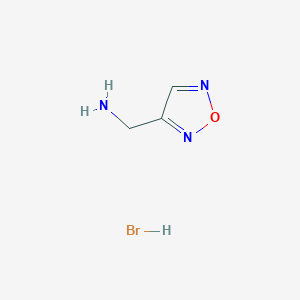
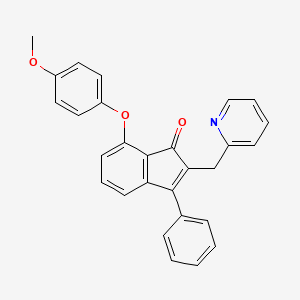
![N-(4-bromophenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2533788.png)
![ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2533790.png)
![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2533791.png)

![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533793.png)
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2533797.png)
![N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2533800.png)
